Azido-PEG4-CH2CO2H
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-TEG-COOH is synthesized through a series of chemical reactions involving the introduction of azide and carboxyl functional groups to a tetraethylene glycol backbone. The synthesis typically involves the following steps:
Activation of Tetraethylene Glycol: The hydroxyl groups of tetraethylene glycol are activated using a suitable reagent such as tosyl chloride.
Introduction of Azide Group: The activated tetraethylene glycol is then reacted with sodium azide to introduce the azide functional group.
Industrial Production Methods
Industrial production of N3-TEG-COOH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N3-TEG-COOH undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of N3-TEG-COOH reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of N3-TEG-COOH reacting with a strained alkyne group (such as DBCO or BCN) without the need for a catalyst
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the catalyst system. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
SPAAC: This reaction does not require a catalyst and can be carried out in aqueous or organic solvents at room temperature
Major Products Formed
CuAAC: The major product formed is a triazole-linked compound.
SPAAC: The major product formed is a triazole-linked compound without the need for a copper catalyst
Scientific Research Applications
N3-TEG-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation strategies to study the function of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing novel therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
N3-TEG-COOH functions as a linker in PROTACs, which are heterobifunctional molecules comprising two ligands connected by a linker unit. One ligand binds to an E3 ubiquitin ligase protein, while the other ligand binds to the target protein of interest. This configuration brings the ligase and the target protein into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
N3-PEG4-COOH: Another PEG-based linker with a similar structure but different chain length.
N3-PEG8-COOH: A longer PEG-based linker used for similar applications.
N3-PEG12-COOH: An even longer PEG-based linker with similar functional groups
Uniqueness
N3-TEG-COOH is unique due to its optimal chain length and functional groups, making it highly effective in forming stable and efficient PROTACs. Its ability to undergo both CuAAC and SPAAC reactions adds to its versatility in chemical synthesis .
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTABJLSZLHRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201467-81-4 | |
Record name | 201467-81-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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